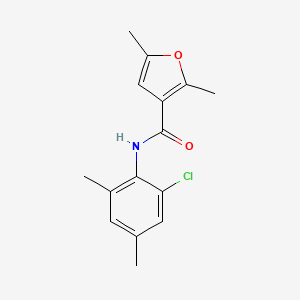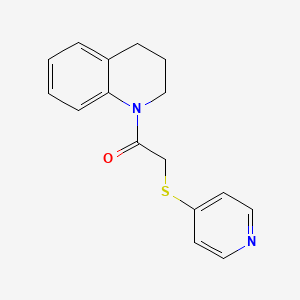![molecular formula C15H16N4O2 B7532852 [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone, also known as ICP, is a chemical compound that has been extensively studied for its potential use in medicinal chemistry. ICP is a piperazine derivative that has been shown to have a wide range of pharmacological properties, including antipsychotic, anticonvulsant, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in regulating mood and behavior. This compound has also been shown to have an affinity for the GABA receptor, which is involved in regulating anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in regulating mood and behavior. This compound has also been shown to have an affinity for the GABA receptor, which is involved in regulating anxiety and seizures. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a wide range of pharmacological properties, making it useful for studying a variety of neurological disorders. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for toxicity, so its safety profile is not well understood.
Direcciones Futuras
There are several potential future directions for research on [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound's antioxidant properties may be beneficial in slowing the progression of these diseases. Another area of interest is its potential as a treatment for addiction. This compound has been shown to have an affinity for the dopamine receptor, which is involved in addiction. Finally, there is potential for this compound to be used in combination with other drugs to enhance their efficacy. Overall, this compound has the potential to be a valuable tool in medicinal chemistry research.
Métodos De Síntesis
The synthesis of [4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone involves the reaction of piperazine with 4-carboxybenzaldehyde, followed by the addition of imidazole-1-carboxylic acid and phenylmethylamine. The resulting product is then purified using column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone has been studied extensively for its potential use in medicinal chemistry. It has been shown to have a wide range of pharmacological properties, including antipsychotic, anticonvulsant, and antidepressant effects. This compound has been shown to be effective in treating a variety of neurological disorders, including schizophrenia, bipolar disorder, and epilepsy. It has also been shown to have potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
[4-(imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(13-4-2-1-3-5-13)17-8-10-18(11-9-17)15(21)19-7-6-16-12-19/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEABLASNFTLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)


